molecular formula C9H8ClN3O2 B2838789 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 2138078-26-7

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2838789
CAS No.: 2138078-26-7
M. Wt: 225.63
InChI Key: RITRCKXANZKSLL-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound that features both imidazole and pyridine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanopyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Similar structure but with a pyridazine ring instead of pyridine.

    6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Uniqueness

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRCKXANZKSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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